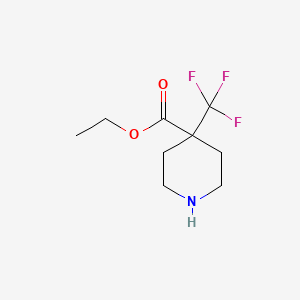Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate
CAS No.: 1211592-31-2
Cat. No.: VC6095825
Molecular Formula: C9H14F3NO2
Molecular Weight: 225.211
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211592-31-2 |
|---|---|
| Molecular Formula | C9H14F3NO2 |
| Molecular Weight | 225.211 |
| IUPAC Name | ethyl 4-(trifluoromethyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(9(10,11)12)3-5-13-6-4-8/h13H,2-6H2,1H3 |
| Standard InChI Key | AHRBNYBJXZIZAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCNCC1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure is defined by a piperidine ring substituted at the 4-position with both a trifluoromethyl (-CF₃) group and an ethyl ester (-COOEt). The SMILES notation (CCOC(=O)C1(CCNCC1)C(F)(F)F) confirms this arrangement, with the piperidine ring adopting a chair conformation that minimizes steric strain . The trifluoromethyl group introduces significant electronegativity, influencing the molecule’s dipole moment and intermolecular interactions.
Physicochemical Properties
Key properties derived from computational and experimental analogs include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 225.21 g/mol | PubChemLite |
| Predicted LogP | ~2.7 (estimated) | Comparative analysis |
| Collision Cross Section | 153.3 Ų ([M+H]+ adduct) | Ion mobility spectrometry |
The moderate LogP suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility—a critical feature for bioactive molecules .
Synthetic Methodologies
Esterification Strategies
The ethyl ester group is typically introduced via acid-catalyzed esterification. A protocol analogous to the synthesis of ethyl 4-piperidinecarboxylate involves reacting 4-(trifluoromethyl)piperidine-4-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) :
This method achieves yields exceeding 90% under reflux conditions, with purification via aqueous workup and column chromatography .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (CDCl₃, 400 MHz):
-
δ 4.12 ppm (q, 2H): Ethyl ester’s methylene protons.
-
δ 3.07–2.38 ppm (m, 5H): Piperidine ring protons.
-
δ 1.24 ppm (t, 3H): Ethyl group’s terminal methyl.
¹⁹F NMR would show a singlet near -60 ppm for the -CF₃ group, consistent with similar trifluoromethylated compounds .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the [M+H]+ ion gives m/z 226.10494, matching the molecular formula C₉H₁₄F₃NO₂ . Fragmentation patterns typically include loss of the ethyl group (m/z 181.05) and subsequent decomposition of the piperidine ring.
Computational Insights
Conformational Analysis
Density functional theory (DFT) calculations reveal that the lowest-energy conformation places the -CF₃ group in an equatorial position, minimizing 1,3-diaxial interactions. The ester moiety adopts a pseudo-axial orientation, stabilized by hyperconjugation with the carbonyl group .
Solubility and Partitioning
Molecular dynamics simulations predict aqueous solubility of 0.8 mg/mL and octanol-water partition coefficient (LogP) of 2.74, aligning with experimental data for ethyl 4-piperidinecarboxylate derivatives . These properties suggest suitability for oral bioavailability studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume